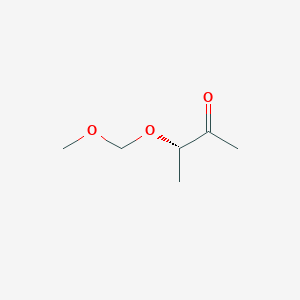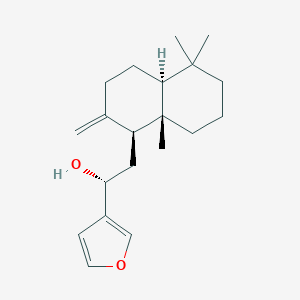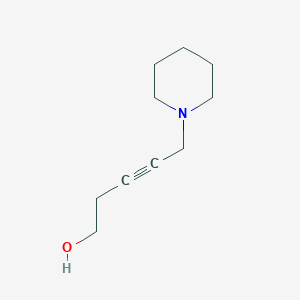
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a radiolabeled compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other related disorders. The inclusion of the radioactive isotope iodine-125 allows this compound to be used in various scientific research applications, particularly in the fields of pharmacology and neuroscience.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine core structure.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Radioiodination: The final step involves the introduction of iodine-125. This is usually achieved through an electrophilic substitution reaction using a suitable iodine-125 source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to handle the radioactive material safely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core.
Reduction: Reduction reactions can also occur, often targeting the carbonyl group in the benzodiazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl and iodine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide and chlorinating agents are used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields hydroxylated derivatives.
Reduction: Reduction often results in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is widely used in scientific research:
Pharmacology: It is used to study the binding characteristics and pharmacokinetics of benzodiazepines.
Neuroscience: The compound helps in mapping benzodiazepine receptors in the brain using imaging techniques like positron emission tomography (PET).
Medicine: It aids in the development of new therapeutic agents targeting benzodiazepine receptors.
Industry: The compound is used in quality control and validation of benzodiazepine-related pharmaceuticals.
作用機序
The compound exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anxiolytic, and muscle relaxant effects. The radioactive iodine-125 allows for precise tracking and imaging of the compound’s distribution and interaction within biological systems.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.
Uniqueness
What sets 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- apart is its radiolabeled iodine-125, which allows for detailed imaging and tracking in scientific studies. This makes it particularly valuable in research settings where understanding the precise localization and interaction of benzodiazepines is crucial.
特性
CAS番号 |
106077-19-4 |
|---|---|
分子式 |
C15H10ClIN2O |
分子量 |
394.61 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
InChIキー |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
異性体SMILES |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
同義語 |
7-iodoclonazepam |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)





![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)



![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
